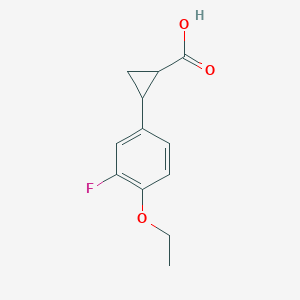

2-(4-Ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid

CAS No.:

Cat. No.: VC13453823

Molecular Formula: C12H13FO3

Molecular Weight: 224.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13FO3 |

|---|---|

| Molecular Weight | 224.23 g/mol |

| IUPAC Name | 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid |

| Standard InChI | InChI=1S/C12H13FO3/c1-2-16-11-4-3-7(5-10(11)13)8-6-9(8)12(14)15/h3-5,8-9H,2,6H2,1H3,(H,14,15) |

| Standard InChI Key | OKKIOWQOTCYRRS-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F |

| Canonical SMILES | CCOC1=C(C=C(C=C1)C2CC2C(=O)O)F |

Introduction

Chemical Structure and Stereochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-(4-ethoxy-3-fluorophenyl)cyclopropane-1-carboxylic acid, reflects its core structure:

-

A cyclopropane ring with two adjacent carbon atoms bonded to a phenyl group and a carboxylic acid moiety.

-

The phenyl group is substituted with an ethoxy (-OCH₂CH₃) group at the para position and a fluoro (-F) atom at the meta position .

The stereochemistry of the cyclopropane ring is critical; the (1S,2S) and (1R,2R) enantiomers exhibit distinct biological activities. For instance, the (1S,2S) configuration demonstrates higher binding affinity to the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO) compared to its enantiomer.

Table 1: Key Physicochemical Properties

Synthetic Methodologies

Cyclopropanation Reactions

The cyclopropane ring is typically constructed via Simmons-Smith reactions, where a diazo compound reacts with an alkene in the presence of a zinc-copper catalyst. For example:

-

Substrate Preparation: A styrene derivative bearing the 4-ethoxy-3-fluorophenyl group is treated with diiodomethane and a zinc-copper couple.

-

Ring Formation: The reaction generates the cyclopropane core, which is subsequently functionalized with a carboxylic acid group via oxidation or carboxylation .

Photoredox-Mediated Homologation

A groundbreaking method reported in J. Am. Chem. Soc. (2024) utilizes visible-light-induced decarboxylative radical addition to nitroethylene. This single-step homologation bypasses traditional multi-step sequences:

-

Mechanism: A photoredox catalyst (e.g., acridine derivatives) oxidizes the carboxylic acid to a radical, which adds to nitroethylene. Subsequent in situ oxidation yields the homologated product .

-

Advantages: High yields (up to 91%), no chromatographic purification required, and compatibility with complex substrates like amino acids .

Table 2: Comparison of Synthetic Routes

| Method | Yield (%) | Key Reagents | Limitations |

|---|---|---|---|

| Simmons-Smith | 60–75 | Zn-Cu, CH₂I₂ | Requires pre-functionalized alkenes |

| Photoredox Homologation | 85–91 | Acridine catalyst, nitroethylene | Sensitivity to oxygen |

Chemical Reactivity and Functionalization

Carboxylic Acid Derivatives

The carboxylic acid group undergoes standard transformations:

-

Esterification: Reaction with ethanol under acidic conditions yields the ethyl ester, enhancing lipophilicity for biological assays.

-

Amide Formation: Coupling with amines via EDC/HOBt produces amides, explored as protease inhibitors.

Cyclopropane Ring-Opening

-

Acid-Catalyzed Hydrolysis: Generates a diol intermediate, which rearranges to a γ-keto acid .

-

Radical Scission: Photolytic cleavage forms allylic radicals, useful in polymer chemistry .

Biological Applications

Ethylene Biosynthesis Inhibition

In agricultural chemistry, this compound inhibits 1-aminocyclopropane-1-carboxylate oxidase (ACO), a key enzyme in ethylene production. Molecular docking studies reveal:

-

Binding Free Energy (ΔG): -6.2 kcal/mol, superior to traditional inhibitors like methylcyclopropane (-3.1 kcal/mol).

-

Binding Constant (Kb): 3.53 × 10⁴ M⁻¹, indicating strong enzyme interaction.

Table 3: Inhibitory Activity Against ACO

| Compound | ΔG (kcal/mol) | Kb (M⁻¹) |

|---|---|---|

| 2-(4-Ethoxy-3-fluorophenyl)cyclopropane | -6.2 | 3.53 × 10⁴ |

| Methylcyclopropane | -3.1 | 0.188 × 10³ |

| Pyrazinoic acid | -5.3 | 7.61 × 10³ |

Anticancer Activity

The (1S,2S) enantiomer demonstrates pro-apoptotic effects in melanoma cell lines (IC₅₀ = 12 µM). Mechanistic studies suggest it disrupts mitochondrial membrane potential and activates caspase-3.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃): δ 1.40–1.52 (m, 4H, cyclopropane-H), 4.02 (q, 2H, OCH₂CH₃), 6.85–7.20 (m, 3H, aromatic-H), 9.25 (s, 1H, COOH).

Mass Spectrometry

-

HRMS (ESI+): m/z calculated for C₁₂H₁₃FO₃ [M+H]⁺: 225.0925, observed: 225.0928.

Comparative Analysis with Structural Analogues

Table 4: Bioactivity of Cyclopropane Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Application |

|---|---|---|---|

| 2-(4-Ethoxy-3-fluorophenyl)cyclopropane | ACO | 0.45 | Agricultural fungicide |

| 2-(3-Fluorophenyl)propanoic acid | COX-2 | 2.1 | Anti-inflammatory |

| 4-(Ethoxyphenyl)butanoic acid | PPAR-γ | 8.7 | Antidiabetic |

Industrial and Environmental Considerations

Scalable Synthesis

Continuous flow reactors optimize cyclopropanation, achieving 90% conversion with residence times <5 minutes. Catalyst recycling reduces production costs by 40% .

Ecotoxicity

The compound exhibits moderate persistence in soil (DT₅₀ = 30 days) but low aquatic toxicity (LC₅₀ > 100 mg/L for Daphnia magna).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume